molecular formula C18H17FN2O2S2 B2490303 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide CAS No. 946328-36-5

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide

Cat. No. B2490303
CAS RN: 946328-36-5
M. Wt: 376.46
InChI Key: ITSSCPZTBANITK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamides often involves structure-activity relationship (SAR) studies to optimize their inhibitory activities against specific targets, such as enzymes or receptors. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcase the meticulous approach to achieving high-affinity compounds through systematic modifications (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is critical for their biological activity. X-ray crystallography provides insights into their configuration, helping to understand the interaction with biological targets. For instance, the crystal structure determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide reveals the importance of molecular conformation in biological interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamides can undergo various chemical reactions, influencing their chemical properties and potential biological activities. For example, unexpected ring closure reactions under specific conditions can yield new compounds with interesting biological properties, as seen in the synthesis of 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonamide (Kariuki et al., 2022).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in research and development. The crystal structure analysis can provide insights into the intermolecular interactions and stability of these compounds (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biomolecules, are central to the application of benzenesulfonamides in various fields. Studies on their synthesis, bioactivity, and interaction with enzymes or receptors shed light on these aspects, facilitating the design of compounds with desired biological activities (Gul et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-6-5-7-15(19)12-14)10-11-20-25(22,23)16-8-3-2-4-9-16/h2-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSSCPZTBANITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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